HSF1 Pathway Inhibitory Potency: Direct Comparator Data from U2OS Cellular Assay
In a head-to-head cellular assay measuring inhibition of 17-AAG-induced HSF1 pathway activation in human U2OS osteosarcoma cells, CAS 868677-02-5 (reported as Example 39 in US9701664) exhibited an IC50 of 2.80 nM [1]. In contrast, the structurally related comparator Example 80 from the same patent series, which retains the sulfamoyl benzamide core but features a distinct aryl amide substituent, showed an IC50 of 220 nM in an identical assay format [2]. This approximately 78-fold difference in potency demonstrates that the specific N-benzyl-N-isopropylsulfamoyl and benzodioxane substitution pattern of CAS 868677-02-5 is a critical determinant of HSF1 pathway inhibitory activity.
| Evidence Dimension | HSF1 pathway inhibition (17-AAG-induced HSP72 reduction) |
|---|---|
| Target Compound Data | IC50 = 2.80 nM |
| Comparator Or Baseline | Example 80 (US9701664): IC50 = 220 nM |
| Quantified Difference | Approximately 78-fold greater potency |
| Conditions | Human U2OS osteosarcoma cells; 1 hr preincubation with compound followed by 17-AAG stimulation; HSP72 induction measured as pathway readout |
Why This Matters
For researchers selecting an HSF1 pathway inhibitor, this 78-fold potency advantage translates to lower compound consumption per assay, a wider dynamic range for dose-response studies, and potentially reduced off-target liability at effective concentrations.
- [1] BindingDB. BDBM50234074 – CHEMBL4070633::US9701664, Example 39. IC50 = 2.80 nM. Assay: Inhibition of 17-AAG-induced HSF1 pathway in human U2OS cells. View Source
- [2] BindingDB. BDBM50234079 – CHEMBL4096048::US9701664, Example 80. IC50 = 220 nM. Assay: Inhibition of 17-AAG-induced HSF1 pathway in human SKOV3 cells. View Source
